N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Catalog No.
S12684343
CAS No.
M.F
C17H15N3O2S2
M. Wt
357.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-met...

Product Name

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C17H15N3O2S2/c1-22-14-9-7-13(8-10-14)15(21)18-16-19-20-17(24-16)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19,21)

InChI Key

BAOPWEPYONLZGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a synthetic organic compound classified as a thiadiazole derivative. Thiadiazoles are known for their diverse biological activities and potential applications in medicinal chemistry. This specific compound features a benzylsulfanyl group attached to a thiadiazole ring, which is further linked to a 4-methoxybenzamide moiety. Its molecular formula is C17H15N3O3S, with a molecular weight of 345.43 g/mol.

Involving N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically include:

  • Formation of the Thiadiazole Ring: The synthesis begins with the cyclization of thiosemicarbazide derivatives with oxidizing agents like hydrogen peroxide or bromine.
  • Sulfonylation: The introduction of the benzylsulfanyl group can be achieved through sulfonylation reactions using benzyl chloride and suitable sulfonating agents such as sulfuric acid.
  • Coupling Reaction: The final step involves coupling the thiadiazole derivative with 4-methoxybenzoyl chloride in the presence of bases like triethylamine or pyridine to yield the target compound.

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide exhibits various biological activities, including:

  • Antimicrobial Activity: This compound has been evaluated for its effectiveness against various bacterial and fungal strains.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways related to cell cycle regulation and apoptosis.
  • Enzyme Inhibition: The compound may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infections .

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves several steps:

  • Synthesis of Thiadiazole: Starting from thiosemicarbazide and using oxidizing agents to form the thiadiazole ring.
  • Benzylsulfanyl Group Introduction: Utilizing benzyl chloride in a sulfonylation reaction.
  • Final Coupling Step: Reacting the thiadiazole intermediate with 4-methoxybenzoyl chloride under basic conditions.

These methods allow for the efficient production of the desired compound while maintaining high yields and purity.

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide has potential applications in:

  • Pharmaceutical Development: Due to its antimicrobial and anticancer properties, it may serve as a lead compound for drug development.
  • Agricultural Chemistry: It could be explored for use in developing new agrochemicals targeting plant pathogens.
  • Material Science: The unique chemical structure may allow for applications in creating novel materials with specific properties.

Studies on the interactions of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide with biological targets have indicated:

  • Molecular Docking Studies: These suggest potential binding affinities to various enzymes and receptors involved in cancer progression and microbial resistance.
  • Mechanism of Action: It likely involves inhibition of specific enzymes or modulation of signaling pathways critical for cell survival and proliferation .

Similar Compounds

Several compounds share structural similarities with N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide, highlighting its uniqueness:

Compound NameStructureUnique Features
N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamideStructureContains a naphthalene moiety; studied for fungicidal activity.
N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamideStructureFeatures an indole group; potential anticancer activity.
N-{5-[2-(Benzylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamideStructureContains additional phenyl groups; evaluated for antimicrobial properties.

These comparisons illustrate that while these compounds share a common thiadiazole framework, the unique functional groups attached to each significantly influence their biological activities and potential applications.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

357.06056908 g/mol

Monoisotopic Mass

357.06056908 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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